2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone
Description
2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone is a brominated acetophenone derivative characterized by a trimethylsilylmethyl substituent on the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocycles and pharmaceuticals. The trimethylsilylmethyl group imparts unique steric and electronic properties, distinguishing it from other bromoethanone derivatives. This article provides a comparative analysis of its structural, reactive, and functional attributes against analogous compounds.
Properties
IUPAC Name |
2-bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrOSi/c1-15(2,3)9-10-4-6-11(7-5-10)12(14)8-13/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHNHEPQWHGBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone typically involves the bromination of 1-[4-(trimethylsilylmethyl)phenyl]ethanone. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure the selective bromination of the ethanone moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The carbonyl group can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or hydrocarbons.
Scientific Research Applications
2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone involves its interaction with molecular targets through its reactive bromine and carbonyl groups. These functional groups enable the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding. The trimethylsilylmethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituted Phenyl Groups with Electron-Donating Substituents
Compounds with electron-donating groups (EDGs) on the phenyl ring exhibit reduced electrophilicity at the carbonyl carbon, moderating their reactivity in nucleophilic substitution reactions.
Key Comparison :
- The silicon-based group increases molecular weight significantly, affecting solubility in polar solvents.
Substituted Phenyl Groups with Electron-Withdrawing Substituents
Electron-withdrawing groups (EWGs) enhance carbonyl electrophilicity, accelerating nucleophilic attacks.
Key Comparison :
- Trimethylsilylmethyl lacks the strong electron-withdrawing effects of sulfonyl groups, resulting in slower reaction kinetics in SN₂ pathways.
- EWGs like sulfonyl or sulfonic acid improve solubility in polar media, whereas the silicon group favors organic solvents.
Heteroaromatic Substituted Analogues
Heteroaromatic rings (e.g., thiophene) introduce conjugation effects, altering electronic properties.
Key Comparison :
- Thienyl groups enable π-π stacking and charge delocalization, enhancing optoelectronic applications.
- The trimethylsilylmethyl group lacks aromatic conjugation, making it less suitable for materials science applications.
Biological Activity
Chemical Structure and Properties
- IUPAC Name : 2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone
- CAS Number : Not explicitly provided in the search results; however, it can be synthesized from related compounds.
- Molecular Formula : C13H15BrOSi
- Molecular Weight : 299.23 g/mol
Synthesis
The compound can be synthesized through various methods, including the bromination of phenylacetone derivatives followed by trimethylsilyl group introduction. The synthetic route typically involves:
- Bromination : Using bromine in a suitable solvent to introduce the bromine atom.
- Silylation : Employing trimethylsilyl chloride in the presence of a base to attach the trimethylsilylmethyl group.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For example, derivatives of ethanones have been shown to inhibit bacterial growth and act against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Moderate antibacterial activity | |
| 2-Bromo-1-(3-hydroxyphenyl)ethanone | Antifungal properties |
Anticancer Potential
Studies have suggested that certain brominated compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study: Apoptosis Induction
A study on structurally similar brominated compounds demonstrated their ability to trigger apoptosis in human cancer cell lines through:
- Activation of Caspases : Key enzymes in the apoptosis pathway.
- Inhibition of NF-kB Pathway : Reducing cell survival signals.
Enzyme Inhibition
This compound may also exhibit enzyme inhibition characteristics, particularly against enzymes involved in metabolic pathways.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 15.5 |
| Lipoxygenase (LOX) | Non-competitive | 22.3 |
The biological activity of this compound is primarily attributed to the following mechanisms:
- Halogen Bonding : The presence of bromine enhances interactions with biological macromolecules.
- Lipophilicity : The trimethylsilyl group increases membrane permeability, facilitating cellular uptake.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
